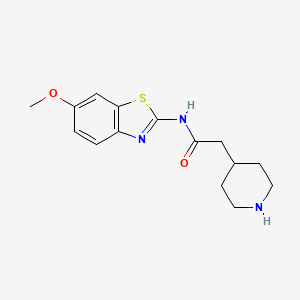![molecular formula C10H13BrN2S B7576614 3-[(5-Bromothiophen-2-yl)methylamino]pentanenitrile](/img/structure/B7576614.png)
3-[(5-Bromothiophen-2-yl)methylamino]pentanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(5-Bromothiophen-2-yl)methylamino]pentanenitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound is a potent inhibitor of certain enzymes and has been studied extensively for its ability to modulate various biological pathways.
Wirkmechanismus
The mechanism of action of 3-[(5-Bromothiophen-2-yl)methylamino]pentanenitrile involves the inhibition of certain enzymes, including DPP-4. This inhibition leads to increased levels of incretin hormones, which are involved in the regulation of glucose metabolism. By modulating these pathways, this compound has the potential to improve glucose control in individuals with type 2 diabetes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-[(5-Bromothiophen-2-yl)methylamino]pentanenitrile have been extensively studied. This compound has been shown to improve glucose control in individuals with type 2 diabetes, as well as to improve insulin sensitivity and reduce inflammation. Additionally, this compound has been investigated for its potential use in the treatment of other conditions, including cancer and neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3-[(5-Bromothiophen-2-yl)methylamino]pentanenitrile is its potent inhibitory activity against certain enzymes. This makes it a valuable tool for investigating various biological pathways and for developing new therapies for a range of conditions. However, the synthesis of this compound is complex and requires specialized equipment and expertise. Additionally, the use of this compound in lab experiments may be limited by its potential toxicity and side effects.
Zukünftige Richtungen
There are many potential future directions for research involving 3-[(5-Bromothiophen-2-yl)methylamino]pentanenitrile. One area of interest is the development of new therapies for type 2 diabetes, based on the inhibition of DPP-4 and other enzymes. Additionally, this compound may have potential applications in the treatment of other conditions, including cancer and neurodegenerative diseases. Further research is needed to fully understand the potential of this compound and to develop new therapies based on its unique properties.
Synthesemethoden
The synthesis of 3-[(5-Bromothiophen-2-yl)methylamino]pentanenitrile involves a multi-step process that requires specialized equipment and expertise. The first step involves the preparation of 5-bromothiophene-2-carbaldehyde, which is then reacted with methylamine to form the corresponding imine. This imine is then reduced using sodium borohydride to form the desired amine product. The amine is then reacted with pentanenitrile to yield 3-[(5-Bromothiophen-2-yl)methylamino]pentanenitrile.
Wissenschaftliche Forschungsanwendungen
3-[(5-Bromothiophen-2-yl)methylamino]pentanenitrile has been extensively studied for its potential applications in medicinal chemistry. This compound has been shown to be a potent inhibitor of certain enzymes, including dipeptidyl peptidase-4 (DPP-4), which is involved in the regulation of glucose metabolism. As such, this compound has been investigated for its potential use in the treatment of type 2 diabetes.
Eigenschaften
IUPAC Name |
3-[(5-bromothiophen-2-yl)methylamino]pentanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2S/c1-2-8(5-6-12)13-7-9-3-4-10(11)14-9/h3-4,8,13H,2,5,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWDKFDKCGNIPLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC#N)NCC1=CC=C(S1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(5-Bromothiophen-2-yl)methylamino]pentanenitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(5-methyl-1H-pyrazol-4-yl)methylsulfamoylmethyl]benzoic acid](/img/structure/B7576546.png)
![5-[Methyl-[(5-methyl-1,2-oxazol-3-yl)methyl]sulfamoyl]thiophene-2-carboxylic acid](/img/structure/B7576555.png)
![3-[Ethyl-(4-propan-2-ylphenyl)sulfonylamino]propanoic acid](/img/structure/B7576557.png)
![2-[1-(2-Hydroxy-5-methoxybenzoyl)piperidin-2-yl]acetic acid](/img/structure/B7576559.png)
![2-[1-[2-(2-Methylphenyl)acetyl]piperidin-2-yl]acetic acid](/img/structure/B7576564.png)
![2-[Propyl-[4-(tetrazol-1-yl)benzoyl]amino]acetic acid](/img/structure/B7576578.png)
![2-[2,3-Dihydro-1,4-benzodioxine-3-carbonyl(propyl)amino]acetic acid](/img/structure/B7576586.png)
![2-[[3-(Dimethylamino)benzoyl]-propylamino]acetic acid](/img/structure/B7576594.png)

![Ethyl 2-[(5-cyano-6-methylpyridine-2-carbonyl)-ethylamino]acetate](/img/structure/B7576611.png)


![4-[4-(Trifluoromethylsulfonyl)phenyl]sulfanylphenol](/img/structure/B7576642.png)